N-Formyl-D-kynurenine
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Overview
Description
N-formyl-D-kynurenine is a formamide that is the D-enantiomer of N-formylkynurenine. It is a D-alpha-amino acid and a member of formamides. It is a tautomer of a this compound zwitterion.
Scientific Research Applications
Photodynamic Sensitizer Properties
N-Formyl-D-kynurenine, a product of tryptophan photooxidation, exhibits notable photodynamic properties. It has been studied for its role in the sensitized oxidation of amino acids and nucleotides, particularly histidine and tryptophan. The involvement of singlet oxygen and other oxidizing species in these reactions highlights its potential relevance in protein and DNA photochemistry (Walrant & Santus, 1974).
Fluorescence Characteristics in Protein Research
This compound's fluorescence properties make it useful for investigating the local environment of tryptophan in proteins. Its fluorescence intensity and emission spectrum vary with solvent polarity, which allows for detailed studies of protein structures and interactions (Fukunaga, Katsuragi, Izumi, & Sakiyama, 1982).
Role in Kynurenine Pathway and Brain Health
Within the kynurenine pathway of tryptophan metabolism, this compound is linked to the production of various biologically active compounds. These compounds have implications in neurodegenerative disorders, schizophrenia, and other medical conditions. The pathway's metabolites, including those derived from this compound, are being explored for therapeutic applications in epilepsy, stroke, and more (Stone, 2001).
Detection of Kynurenine Modifications in Proteins
Research has also focused on the detection of kynurenine and this compound modifications in proteins, particularly in the lens. The development of specific monoclonal antibodies for these modifications enables the study of age-related changes and disease processes where tryptophan oxidation is enhanced (Staniszewska & Nagaraj, 2007).
Electrochemical Reduction Studies
This compound has been studied electrochemically at mercury electrodes. Understanding its reduction processes in various pH environments provides insights into the tryptophan oxidation process and offers methods for analytical determination of related compounds (Bond, Tucker, Qing, & Rivett, 1991).
Properties
CAS No. |
13441-52-6 |
---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(2R)-2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17)/t8-/m1/s1 |
InChI Key |
BYHJHXPTQMMKCA-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)C[C@H](C(=O)O)N)NC=O |
SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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